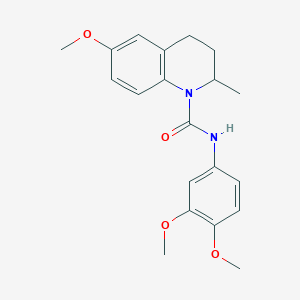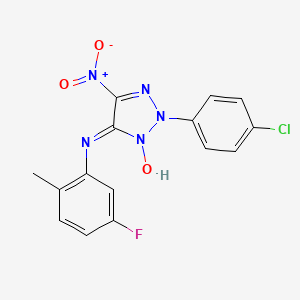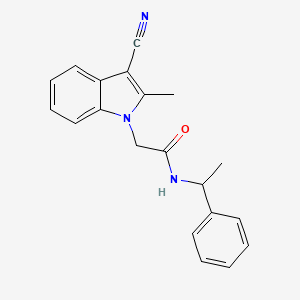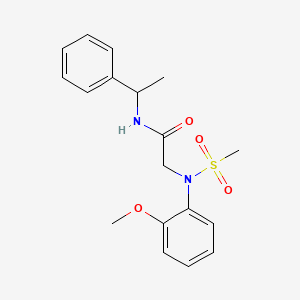
N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction, which involves the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. This reaction is followed by N-furoylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deep eutectic solvents and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an NF-κB inhibitor, it may interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Mescaline: A compound closely related to 3,4,5-trimethoxyphenethylamine, known for its psychoactive properties.
Uniqueness
N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide is unique due to its specific quinolinecarboxamide structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-13-5-6-14-11-16(24-2)8-9-17(14)22(13)20(23)21-15-7-10-18(25-3)19(12-15)26-4/h7-13H,5-6H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDDDHLDEIHHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC(=C(C=C3)OC)OC)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4199916.png)


![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}ethanone](/img/structure/B4199937.png)
![12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4199961.png)
![N-{[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B4199964.png)
![N-(3,4-difluorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4199969.png)
![2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4199984.png)
![3-amino-6-(4-chlorophenyl)-N-(2-methylsulfanylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4199991.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4200000.png)
![2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHAN-1-ONE](/img/structure/B4200008.png)
![2-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4200014.png)
![2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4200031.png)
